molecular formula C23H29N3O5S B2762124 N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-78-5

N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2762124
CAS No.: 898444-78-5
M. Wt: 459.56
InChI Key: JFRNVDIOMLEZRN-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a high-purity chemical reagent intended solely for laboratory research purposes. This compound is part of a class of oxalamide derivatives that are of significant interest in various research fields. Structurally similar molecules, such as those featuring variations in the benzyl and ethylpyridine groups (for example, FEMA 4231, 4233, and 4741), have been identified for their specialized applications as flavoring substances and are recognized by international bodies like JECFA . The core oxalamide structure is known to contribute to specific sensory profiles, including savory and umami notes, making this class of compounds a valuable subject for studies in flavor chemistry and sensory science . The presence of the phenylsulfonyl-piperidine moiety in this specific compound, a functional group featured in patented compositions for use as latent acids in polymer and photoresist formulations , suggests potential investigative value in materials science. Researchers can utilize this compound to explore its properties and mechanisms of action in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions and consult relevant literature for handling procedures.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-31-21-13-6-5-9-18(21)17-25-23(28)22(27)24-15-14-19-10-7-8-16-26(19)32(29,30)20-11-3-2-4-12-20/h2-6,9,11-13,19H,7-8,10,14-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRNVDIOMLEZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 2-chloroethylamine and phenylsulfonyl chloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where 2-methoxybenzyl chloride reacts with the piperidine intermediate.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the methoxybenzyl-piperidine intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the phenylsulfonyl group may produce phenylpiperidine derivatives.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Differences

Key structural variations among oxalamide derivatives influence their applications, metabolic stability, and safety profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Primary Application Key Findings
Target Compound 2-Methoxybenzyl 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl Undefined Hypothesized to exhibit unique binding due to sulfonyl-piperidine moiety.
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer Approved globally; reduces MSG usage. NOEL: 100 mg/kg bw/day.
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Undefined Inhibited CYP3A4 by 51% at 10 µM (non-definitive assay).
GMC-3 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial (in vitro) Part of a series with demonstrated antimicrobial activity.
BNM-III-170 4-Chloro-3-fluorophenyl Complex guanidinomethyl-indenyl HIV entry inhibitor Enhances vaccine efficacy against immunodeficiency viruses.
Merck Compound 14 3-Cyanoacetamido-pyridinyl Biphenyl-methylcarboxylate Bradykinin receptor inhibitor Synthesized for receptor binding studies.
Key Observations:
  • Substituent Impact on Function: N1 Position: The 2-methoxybenzyl group in the target compound is distinct from S336’s 2,4-dimethoxybenzyl. Methoxy groups enhance solubility and receptor binding in flavor compounds . N2 Position: The phenylsulfonyl-piperidine group in the target compound differs significantly from pyridyl (S336) or dioxoisoindolinyl (GMC-3) moieties.
  • Biological Activity: Flavor compounds like S336 exhibit low toxicity (NOEL: 100 mg/kg bw/day) and high safety margins (>500 million) due to efficient metabolism . Therapeutic analogs (e.g., BNM-III-170) prioritize target specificity, often requiring bulkier substituents for viral entry inhibition .

Metabolic and Toxicological Profiles

  • CYP Inhibition: S336 and S5456 initially showed moderate CYP3A4 inhibition (51% at 10 µM) but were non-inhibitory in definitive assays (<50% inhibition) . The target compound’s phenylsulfonyl group may introduce distinct metabolic interactions, though evidence is lacking.
  • Safety Margins: For flavoring agents like S336, JECFA and EFSA established a NOEL of 100 mg/kg bw/day, with exposure margins exceeding 500 million . Similar margins may apply to the target compound if metabolized via analogous pathways.

Biological Activity

N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, often referred to as MS-275, is a synthetic compound notable for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's structural features, mechanisms of action, biological activities, and relevant research findings.

Structural Features

This compound possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula : C23H29N3O5S
  • Molecular Weight : 459.6 g/mol
  • Key Functional Groups :
    • Methoxybenzyl group
    • Phenylsulfonyl group
    • Piperidine ring
    • Oxalamide moiety

The primary mechanism through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound can promote a more relaxed chromatin structure and enhance gene expression associated with cell cycle regulation and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that MS-275 exhibits potent anticancer properties across various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound has been shown to downregulate oncogenes and upregulate tumor suppressor genes.
  • Neuroprotective Effects : There is evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is attributed to its ability to modulate histone acetylation levels, influencing neuronal survival pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
NeuroprotectionModulates pathways involved in neuronal survival
HDAC InhibitionPotent inhibitor of class I and II HDACs

Case Study: Anticancer Efficacy

One notable study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations of MS-275 led to a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was linked to increased levels of acetylated histones, resulting in the reactivation of silenced tumor suppressor genes.

Table 2: IC50 Values in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Induction of apoptosis via HDAC inhibition
HeLa0.3Cell cycle arrest and increased gene expression
A5490.4Modulation of apoptotic pathways

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for N1-(2-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

  • Methodological Answer : Synthesis involves sequential functionalization:

Piperidine sulfonylation : React piperidine with phenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .

Oxalamide coupling : Use oxalyl chloride or TBTU-mediated coupling to attach the 2-methoxybenzyl and ethyl-piperidine moieties. Optimize stoichiometry (1:1.2 molar ratio) to minimize diastereomer formation .

Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

  • Critical parameters : Temperature control during sulfonylation, inert atmosphere for coupling, and solvent polarity for crystallization.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, sulfonyl group integration) .
  • LC-MS : Confirm molecular weight (theoretical [M+H]⁺ = 507.6) and detect impurities (<2% via area normalization) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the piperidine-ethyl linkage .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against tyrosinase or cyclooxygenase-2 (COX-2) using spectrophotometric assays (IC₅₀ determination at 10–100 µM) .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) with competitive binding curves to calculate Ki values .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish non-toxic concentration ranges (<10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with:
  • Methoxybenzyl replacements : e.g., 4-fluorobenzyl (electron-withdrawing) or 3,5-dimethoxybenzyl (bulkier) to assess steric/electronic effects .
  • Sulfonyl group modifications : Replace phenylsulfonyl with thiophene-2-sulfonyl to alter lipophilicity (logP calculations via Molinspiration) .
  • Bioassay correlation : Test analogs in enzyme inhibition (COX-2) and receptor binding (5-HT2A) to identify pharmacophores. Use regression models (e.g., PLS) to link structural descriptors (Hammett σ, molar refractivity) to activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization (FP) if spectrophotometric data is inconsistent .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers or batch effects .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to screen against the Human Proteome Atlas. Prioritize targets with Glide scores < −7.0 kcal/mol .
  • ADMET prediction : Employ SwissADME to forecast permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatotoxicity (CYP3A4 inhibition risk) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability to primary targets (e.g., RMSD < 2.0 Å) .

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